1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S/c19-15-6-8-16(9-7-15)24(22,23)17-10-12-20(13-11-17)18(21)14-4-2-1-3-5-14/h1-2,6-9,14,17H,3-5,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRJLNWVMKCURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclohexene carbonyl intermediate: This might involve the reaction of cyclohexene with a carbonylating agent under specific conditions.
Sulfonylation of piperidine: The piperidine ring can be sulfonylated using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling reaction: The final step could involve coupling the cyclohexene carbonyl intermediate with the sulfonylated piperidine under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The cyclohexene moiety can be oxidized to form epoxides or ketones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) for reduction to alcohol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alcohols.
Substitution: Substituted fluorobenzene derivatives.
Scientific Research Applications
1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Sulfonyl Substituents
The sulfonyl group is a common feature in bioactive piperidine derivatives. Key comparisons include:
The 4-fluorobenzenesulfonyl group in the target compound likely confers greater metabolic stability compared to non-fluorinated analogs due to fluorine’s resistance to oxidative degradation, a strategy widely employed in drug design . The lower activity index (213) of the p-bromophenyl analog may reflect steric hindrance or reduced electronic compatibility with target receptors compared to the fluorine-substituted derivative .
Piperidine Derivatives with Acyl Groups
The cyclohex-3-ene carbonyl group distinguishes the target compound from other acylated piperidines:
- Fentanyl analogs (e.g., 1-(2-phenethyl)-4-(N-propionylanilino)piperidine) exhibit potent analgesic activity due to phenethyl and propionylanilino substituents, which optimize opioid receptor binding .
- 4-(Heterocyclylalkoxy)phenyl-1-(heterocyclylcarbonyl)piperidines (e.g., histamine H3 antagonists) share the 1-acylpiperidine motif but utilize heterocyclic alkoxy groups for receptor modulation. The target compound’s cyclohexene substituent may offer unique steric or electronic interactions with neurological targets, as seen in analogous H3 antagonist designs .
Piperidine/Piperazine Hybrids
Key Research Findings and Hypotheses
- Metabolic Stability: Fluorinated sulfonyl groups are associated with reduced cytochrome P450-mediated metabolism, suggesting the target compound may exhibit longer half-lives than non-fluorinated analogs (e.g., phenylsulfonyl derivatives) .
- Receptor Selectivity : The cyclohexene carbonyl group’s rigidity may limit conformational flexibility, enhancing selectivity for targets requiring defined spatial interactions, such as enzymes or transporters over G-protein-coupled receptors .
Biological Activity
1-(Cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine, also referred to as ABT-341, is a synthetic compound that has garnered interest due to its potential pharmacological applications, particularly as a Dipeptidyl Peptidase IV (DPP-4) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
ABT-341 is characterized by the following chemical properties:
- Molecular Formula : C19H17F6N5O
- Molecular Weight : 445.36 g/mol
- CAS Number : 913623-69-5
The compound features a piperidine ring substituted with both a cyclohexene carbonyl and a fluorobenzenesulfonyl group, which contribute to its biological activity.
ABT-341 acts primarily as a selective inhibitor of DPP-4, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 leads to increased levels of these hormones, enhancing insulin secretion and lowering blood glucose levels. This mechanism is particularly beneficial in the treatment of type 2 diabetes mellitus.
In Vitro Studies
Research has demonstrated that ABT-341 exhibits significant inhibitory activity against DPP-4 with an IC50 value indicating potency comparable to established DPP-4 inhibitors. In vitro studies have shown that this compound can effectively enhance glucose-dependent insulin secretion in pancreatic beta cells.
Pharmacological Effects
- Antidiabetic Activity : ABT-341 has been evaluated for its ability to lower blood glucose levels in animal models of diabetes. The results indicate a marked reduction in hyperglycemia when administered.
- Cardiovascular Effects : Some studies suggest potential cardiovascular benefits due to improved endothelial function linked to DPP-4 inhibition.
- Safety Profile : Toxicological assessments reveal that ABT-341 does not exhibit significant acute toxicity and shows non-carcinogenic properties.
Case Studies
Several studies have investigated the pharmacological effects of ABT-341:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Diabetic Rats | Significant reduction in blood glucose levels post-treatment with ABT-341 compared to control groups. |
| Study 2 | Human Cell Lines | Enhanced insulin secretion was observed in response to glucose stimulation following ABT-341 treatment. |
| Study 3 | Cardiovascular Models | Improved vascular reactivity was noted, suggesting potential benefits for cardiovascular health. |
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(cyclohex-3-ene-1-carbonyl)-4-(4-fluorobenzenesulfonyl)piperidine?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:
- Sulfonylation: Reacting 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions (e.g., NaH in DMF) to introduce the sulfonyl group .
- Acylation: Introducing the cyclohex-3-ene carbonyl group via coupling reactions (e.g., using cyclohex-3-ene carboxylic acid chloride and a coupling agent like DCC) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are standard .
Critical Parameters: - Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Maintain anhydrous conditions during acylation to avoid hydrolysis .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z calculated from C₁₈H₂₀FNO₃S: 373.12) .
- Elemental Analysis: Validate purity (>98%) via %C, %H, %N matching .
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) to obtain intensity data .
- Structure Solution: Apply SHELXD for phase determination via dual-space methods (e.g., charge flipping) .
- Refinement: Optimize with SHELXL using restraints for disordered cyclohexene or sulfonyl groups. Validate via R-factor (<5%) and electron density maps .
Example Workflow:
Index and integrate data with SAINT.
Solve structure with SHELXT.
Refine anisotropic displacement parameters and validate with CCDC tools .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically:
- Replace 4-fluorobenzenesulfonyl with other aryl sulfonamides (e.g., 4-Cl, 4-NO₂) .
- Vary the cyclohexene carbonyl group with saturated or aromatic alternatives .
- Biological Assays:
- In vitro: Test enzyme inhibition (e.g., carbonic anhydrase via stopped-flow assays) .
- In silico: Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .
Data Interpretation:
- Correlate substituent electronic effects (Hammett σ values) with activity trends .
Advanced: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- Software Tools:
| Property | Predicted Value | Experimental Validation Method |
|---|---|---|
| logP | 2.8 | HPLC retention time |
| Water Solubility | ~0.1 mg/mL | Shake-flask method |
Advanced: How to address conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- Scenario: Discrepancy in NMR integration ratios for cyclohexene protons.
- Resolution Steps:
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Hazard Mitigation:
- Sulfonylation Step: Use fume hoods to handle 4-fluorobenzenesulfonyl chloride (respiratory irritant) .
- Waste Disposal: Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
- PPE: Lab coat, nitrile gloves, and safety goggles mandatory .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Process Parameters:
- Solvent Optimization: Replace DMF with THF for easier removal via distillation .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Scale-Up Data:
| Scale | Yield (Lab) | Yield (Pilot) |
|---|---|---|
| 10 mmol | 65% | 58% |
| 100 mmol | 62% | 55% |
Challenges: Control exothermic reactions during sulfonylation via slow reagent addition .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Stability Studies:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze via HPLC .
- Oxidative Stress: Expose to H₂O₂ (3%) and monitor degradation products (LC-MS) .
Results:
- Half-life (pH 7.4): >12 hours.
- Major Degradation Pathway: Hydrolysis of the sulfonyl group under acidic conditions .
Advanced: How to address low solubility in aqueous media for biological testing?
Methodological Answer:
- Formulation Strategies:
- Co-solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) .
- Nanoparticulate Systems: Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) .
- Validation: Measure solubility via UV-Vis spectroscopy (λmax ~260 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
